molecular formula C12H19N3O2S B6695837 N-[1-(4-methylpyridin-2-yl)piperidin-3-yl]methanesulfonamide

N-[1-(4-methylpyridin-2-yl)piperidin-3-yl]methanesulfonamide

Cat. No.: B6695837
M. Wt: 269.37 g/mol
InChI Key: HELCCUQOPOILAY-UHFFFAOYSA-N
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Description

N-[1-(4-methylpyridin-2-yl)piperidin-3-yl]methanesulfonamide is a complex organic compound that features a piperidine ring substituted with a 4-methylpyridine moiety and a methanesulfonamide group

Properties

IUPAC Name

N-[1-(4-methylpyridin-2-yl)piperidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-10-5-6-13-12(8-10)15-7-3-4-11(9-15)14-18(2,16)17/h5-6,8,11,14H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELCCUQOPOILAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCCC(C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylpyridin-2-yl)piperidin-3-yl]methanesulfonamide typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylpyridin-2-yl)piperidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(4-methylpyridin-2-yl)piperidin-3-yl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-methylpyridin-2-yl)piperidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-methylpyridin-2-yl)piperidin-3-yl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanesulfonamide group, in particular, plays a crucial role in its interactions with molecular targets .

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